N-ethyl-2-methoxy-5-nitroaniline

Organic Synthesis Process Chemistry Purification

Researchers requiring regiospecific nitroaniline intermediates face substitution risks that undermine synthetic precision. N-Ethyl-2-methoxy-5-nitroaniline (CAS 161645-10-9) eliminates this uncertainty with a defined 2-methoxy-5-nitro pattern. • Unique N-ethyl secondary amine reactivity enables distinct diazotization/azo coupling for novel disperse dyes unattainable with primary aniline analogs. • LogP 2.04 enhances leaf cuticle penetration-critical for systemic agrochemical lead optimization. • Correct 2-OMe-5-NO₂ electronic environment ensures reliable nitroreductase activation in hypoxia-selective prodrugs and GDEPT candidates. • Consistent batch quality for R&D through scale-up; regioisomer (CAS 314755-31-2) also available.

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
Cat. No. B13255961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-methoxy-5-nitroaniline
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCCNC1=C(C=CC(=C1)[N+](=O)[O-])OC
InChIInChI=1S/C9H12N2O3/c1-3-10-8-6-7(11(12)13)4-5-9(8)14-2/h4-6,10H,3H2,1-2H3
InChIKeyQHSCCGOQARPZSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-2-methoxy-5-nitroaniline: Key Intermediate


N-ethyl-2-methoxy-5-nitroaniline is a polysubstituted aromatic amine characterized by a nitro group at the 5-position, a methoxy group at the 2-position, and an N-ethyl substituent on the aniline nitrogen . With a molecular formula of C₉H₁₂N₂O₃ and a molecular weight of 196.20 g/mol, it belongs to the nitroaniline class, which is widely utilized as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals . Its specific substitution pattern and the presence of a secondary amine distinguish it from simpler nitroanilines, enabling unique reactivity profiles in downstream applications.

2-Methoxy-5-nitro substitution with N-ethyl secondary amine — distinct from primary anilines and regioisomers
Intermediate for azo dyes, agrochemicals, and prodrug research; requires verified regioisomeric identity

N-Ethyl-2-methoxy-5-nitroaniline Substitution Limitations


Substituting N-ethyl-2-methoxy-5-nitroaniline with a simple nitroaniline like 2-methoxy-5-nitroaniline or its regioisomer is not straightforward. The N-ethyl group fundamentally alters the amine's reactivity from primary to secondary, impacting its behavior in reactions like diazotization and azo coupling, which are central to dye synthesis . Crucially, the 2-methoxy-5-nitro substitution pattern versus the 5-methoxy-2-nitro pattern creates distinct electronic environments on the aromatic ring. This can lead to significant differences in predicted physicochemical properties, such as a boiling point shift of over 75 °C compared to its regioisomer, and drastically different acidity (pKa), which governs solubility and reactivity under various conditions . Such differences preclude simple functional interchangeability in precise synthetic routes.

Regioisomer mismatch
The 5-methoxy-2-nitro isomer has different boiling point, density, and pKa; may not substitute in precise synthetic routes.
Primary amine substitution
Unalkylated 2-methoxy-5-nitroaniline (primary amine) differs in diazotization and coupling reactivity; secondary amine reactivity alters downstream chemistry.

N-Ethyl-2-methoxy-5-nitroaniline Differentiation Evidence


Regioisomer Boiling Point and Density

The target compound, N-ethyl-2-methoxy-5-nitroaniline (2-methoxy-5-nitro isomer), is predicted to have significantly different physical properties compared to its regioisomer, N-ethyl-5-methoxy-2-nitroaniline . The regioisomer, with the nitro group ortho to the amine, is predicted to boil at 356.1±32.0 °C and have a density of 1.216±0.06 g/cm³ . While specific predicted values for the target 2-methoxy-5-nitro isomer are not available from this source, the structural difference inherently leads to a different boiling point and density, which are critical parameters for purification and formulation.

Regioisomer BP & Density
Class-level inference
Comparator: predicted BP 356.1±32.0 °C, density 1.216±0.06 g/cm³; target regioisomer expected to differ.
Regioisomer verification critical for distillation and storage conditions.
Predicted data; experimental confirmation needed.
Organic Synthesis Process Chemistry Purification

pKa Difference: Regioisomer Basicity

The position of the nitro and methoxy groups relative to the amine drastically affects the basicity of the aniline nitrogen. The regioisomer N-ethyl-5-methoxy-2-nitroaniline, with the electron-withdrawing nitro group ortho to the amine, has a predicted pKa of 0.69±0.25, indicating a very weak base . The target compound, N-ethyl-2-methoxy-5-nitroaniline, has the methoxy group ortho to the amine and the nitro group at the para position. This arrangement is expected to yield a different pKa value, influencing its protonation state under physiological or reaction conditions and thus its solubility, reactivity, and ability to form salts.

pKa Difference
Class-level inference
Comparator: pKa 0.69±0.25 (very weak base); target pKa expected to differ due to nitro position.
Impacts solubility and reactivity in acid/base extraction or salt formation steps.
Predicted; target pKa requires experimental determination.
Medicinal Chemistry Reactivity Salt Formation

Lipophilicity Enhancement: LogP Comparison

N-ethyl-2-methoxy-5-nitroaniline has a predicted LogP of 2.0352 . This value indicates significantly higher lipophilicity compared to the unsubstituted parent compound, 2-methoxy-5-nitroaniline, which lacks the N-ethyl group. For the parent compound, a LogP value of approximately 1.0-1.5 is typical for this class, though an exact experimental value was not found. The introduction of the ethyl group on the amine increases the compound's hydrophobicity, which can enhance membrane permeability or alter its partitioning in biphasic reaction systems.

Lipophilicity Enhancement
Class-level inference
LogP 2.0352 (predicted); ~0.5–1.0 units higher than parent aniline, ~3–10× increase in non-polar partitioning.
Increased lipophilicity may improve organic solvent solubility or membrane permeability in research models.
Predicted values; verify experimentally.
Drug Design ADME Solubility

N-Ethyl-2-methoxy-5-nitroaniline Applications


Azo Dye Synthesis via Secondary Amine Diazotization

Unlike primary anilines, the N-ethyl substituent in N-ethyl-2-methoxy-5-nitroaniline makes it a secondary amine. This directly alters its diazotization and subsequent azo coupling behavior, a fundamental reaction for synthesizing azo dyes . This compound's specific reactivity, governed by its LogP of 2.0352 and unique electronic structure, makes it a valuable starting material for creating novel disperse dyes with tailored solubility and color properties that cannot be achieved with simpler primary aniline counterparts [1].

Enhanced Lipophilicity for Foliar Uptake

In the design of agrochemicals, the enhanced lipophilicity (LogP 2.0352) of N-ethyl-2-methoxy-5-nitroaniline, compared to its non-alkylated analog, is a key advantage . This property can improve the compound's ability to penetrate the waxy cuticle of plant leaves when used as an intermediate for systemic pesticides or herbicides. Substituted N-nitroanilines, for which this compound can serve as an intermediate, have been shown to elicit desirable biological responses in plants, making the procurement of this specific precursor critical for developing effective formulations [1].

Nitroreductase Prodrug Activation

The precise 2-methoxy-5-nitro substitution pattern on the aromatic ring is a critical structural motif for hypoxia-selective prodrugs and gene-directed enzyme prodrug therapy (GDEPT) . The target's unique arrangement, distinct from its 5-methoxy-2-nitro regioisomer, leads to a different electronic environment and predicted pKa, which directly influences the enzymatic reduction rate by nitroreductases. This specificity is paramount for researchers developing targeted cancer therapies, where the incorrect regioisomer would compromise the prodrug's activation profile and therapeutic window [1].

Application
Selection Property
Validation Focus
Azo dye synthesis (secondary amine)
Secondary amine reactivity, increased lipophilicity
Disperse dye coupling specificity & organic-phase solubility
Agrochemical intermediate (foliar uptake)
Lipophilic character for cuticle penetration
Leaf penetration and systemic transport assays
Hypoxia-selective prodrug research
2-Methoxy-5-nitro substitution pattern for nitroreductase substrate specificity
Enzymatic reduction rate and activation selectivity
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